molecular formula C17H12N2O3 B1365173 2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 623553-27-5

2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B1365173
CAS No.: 623553-27-5
M. Wt: 292.29 g/mol
InChI Key: OGNSHTKXWDPCCK-UHFFFAOYSA-N
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Description

2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both benzoxazole and isoindole moieties. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the benzoxazole ring imparts unique electronic properties, while the isoindole structure contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized benzoxazole derivatives.

    Reduction: Reduced isoindole derivatives.

    Substitution: Substituted benzoxazole derivatives.

Scientific Research Applications

2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The benzoxazole moiety can interact with nucleic acids and proteins, potentially inhibiting their function. The isoindole structure may enhance the compound’s binding affinity and stability, leading to more effective inhibition of target enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-phthalimido)ethyl]benzoxazole
  • 2-(2-benzoxazol-2-ylethyl)isoindole-1,3-dione

Uniqueness

2-[2-(1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is unique due to its combined benzoxazole and isoindole structures, which impart distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science compared to other similar compounds .

Properties

IUPAC Name

2-[2-(1,3-benzoxazol-2-yl)ethyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-16-11-5-1-2-6-12(11)17(21)19(16)10-9-15-18-13-7-3-4-8-14(13)22-15/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNSHTKXWDPCCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10469962
Record name STK832222
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623553-27-5
Record name STK832222
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10469962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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